D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-
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Overview
Description
D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- is a derivative of the amino acid tryptophan. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- typically involves the protection of the amino group of D-tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Oxidation and Reduction: The indole ring of tryptophan can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HATU or DIC in the presence of a base like N-methylmorpholine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions are peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions.
Scientific Research Applications
D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including as catalysts and in material science.
Mechanism of Action
The primary mechanism of action of D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed to yield the free peptide.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- is unique due to the presence of the Fmoc protective group and the specific configuration of the D-tryptophan. This configuration can influence the biological activity and properties of the resulting peptides, making it a valuable tool in peptide synthesis and research.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFSFRZGVTQNQ-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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